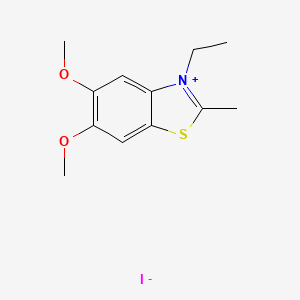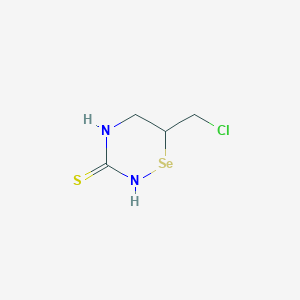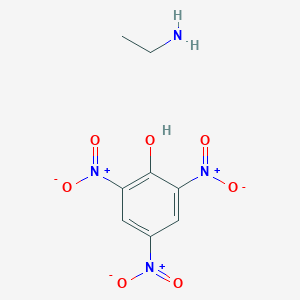
2-Pentanone, 4-hydroxy-4-methyl-1,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanone, 4-hydroxy-4-methyl-1,5-diphenyl- is an organic compound with the molecular formula C6H12O2. It is also known by several other names, including Acetonyldimethylcarbinol, Diacetone alcohol, and Tyranton . This compound is commonly used as a solvent in various industries, including paints, coatings, adhesives, and printing inks .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pentanone, 4-hydroxy-4-methyl-1,5-diphenyl- can be synthesized through various methods. One common synthetic route involves the aldol condensation of acetone with itself, followed by dehydration to form mesityl oxide, which is then hydrogenated to yield the final product . The reaction conditions typically involve the use of a base catalyst, such as sodium hydroxide, and elevated temperatures to facilitate the condensation reaction.
Industrial Production Methods
In industrial settings, the production of 2-Pentanone, 4-hydroxy-4-methyl-1,5-diphenyl- often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 4-hydroxy-4-methyl-1,5-diphenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst
Nucleophiles: Halides, amines
Major Products
The major products formed from these reactions include diketones, carboxylic acids, alcohols, alkanes, and substituted derivatives .
Scientific Research Applications
2-Pentanone, 4-hydroxy-4-methyl-1,5-diphenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Pentanone, 4-hydroxy-4-methyl-1,5-diphenyl- exerts its effects involves its ability to participate in various chemical reactions. The hydroxyl group and the ketone functional group play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
- Acetonyldimethylcarbinol
- Diacetone alcohol
- Tyranton
- 4-Hydroxy-4-methylpentan-2-one
- 2-Methyl-2-pentanol-4-one
- 4-Methyl-2-pentanon-4-ol
- Pyranton A
- Diacetonalcohol
- Diacetonalcool
- Diacetonalkohol
- Diacetone-alcool
- 4-Hydroxy-2-keto-4-methylpentane
- 4-Hydroxy-4-methyl-pentan-2-on
- 4-Idrossi-4-metil-pentan-2-one
- Diacetone
- 4-Hydroxy-4-methylpentanone-2
- Pyranton
- UN 1148
- 2-Hydroxy-2-methyl-4-pentanone
- 4-Methyl-4-hydroxy-2-pentanone
- Pyraton
- NSC 9005
- 4-hydroxy-4-methyl-pentanone
- 4-Methyl-4-hydroxypentan-2-one
Uniqueness
2-Pentanone, 4-hydroxy-4-methyl-1,5-diphenyl- is unique due to its specific structural features, such as the presence of both hydroxyl and ketone functional groups, which contribute to its versatile reactivity and wide range of applications .
Properties
CAS No. |
53189-96-1 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
4-hydroxy-4-methyl-1,5-diphenylpentan-2-one |
InChI |
InChI=1S/C18H20O2/c1-18(20,13-16-10-6-3-7-11-16)14-17(19)12-15-8-4-2-5-9-15/h2-11,20H,12-14H2,1H3 |
InChI Key |
HTWMLQAJDDZVNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)(CC(=O)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester](/img/structure/B14633311.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea](/img/structure/B14633319.png)
![2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14633320.png)


![4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14633340.png)
